molecular formula C20H17BrN2O4S B250761 N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

Cat. No.: B250761
M. Wt: 461.3 g/mol
InChI Key: FXWOLUWRFFBXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BPTC belongs to the class of compounds known as thiophene carboxamides, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and neuroprotective effects. This compound has also been shown to have anti-inflammatory effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, making it a potential therapeutic agent for cancer treatment. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are many potential future directions for research on N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide. One area of interest is the development of more efficient synthesis methods for this compound and related compounds. Another area of interest is the identification of the exact mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide can be synthesized using a variety of methods, including the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenyl acetate. This intermediate is then reacted with 2-methoxyaniline and thiophene-2-carboxylic acid to form this compound. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.

Scientific Research Applications

N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has been studied extensively for its potential use as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.

Properties

Molecular Formula

C20H17BrN2O4S

Molecular Weight

461.3 g/mol

IUPAC Name

N-[4-[[2-(4-bromophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H17BrN2O4S/c1-26-17-11-14(6-9-16(17)23-20(25)18-3-2-10-28-18)22-19(24)12-27-15-7-4-13(21)5-8-15/h2-11H,12H2,1H3,(H,22,24)(H,23,25)

InChI Key

FXWOLUWRFFBXPF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3

Origin of Product

United States

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